
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is a chemical compound with a complex molecular structure. It is characterized by the presence of a trifluoroethyl group attached to a propane backbone, which is further modified with methyl and amine groups. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride typically involves multiple steps One common method starts with the reaction of 2,2,2-trifluoroethylamine with an appropriate alkylating agent to introduce the propane backbone
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The compound may be converted to corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological processes. Its unique structure can help in understanding molecular interactions and pathways.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. It could be used in the development of new drugs or as a component in drug formulations.
Industry: In industrial applications, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but lacks the propane backbone.
2,2,2-Trifluoroethylamine: A simpler compound without the additional methyl and amine groups.
2,2,2-Trifluoroethyl methacrylate: Contains a methacrylate group instead of the propane backbone.
Uniqueness: 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is unique due to its combination of trifluoroethyl, methyl, and amine groups on a propane backbone. This combination provides distinct chemical properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2.2ClH/c1-5(2,3-10)11-4-6(7,8)9;;/h11H,3-4,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZBCXUQJCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
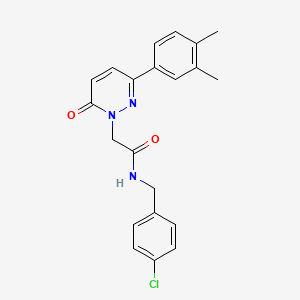
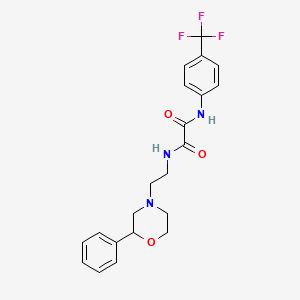
amine](/img/structure/B2899646.png)
![3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide](/img/structure/B2899647.png)
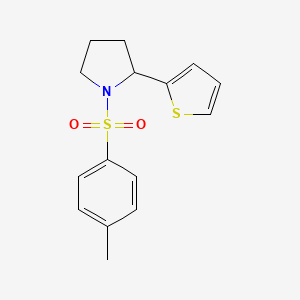
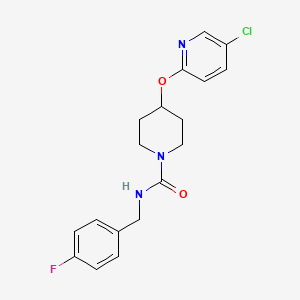
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2899655.png)
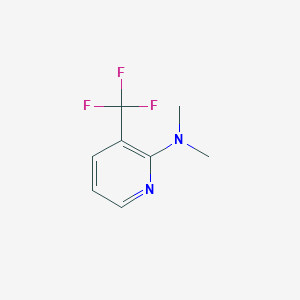
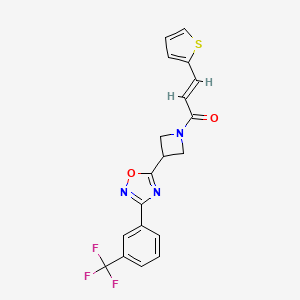
![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)
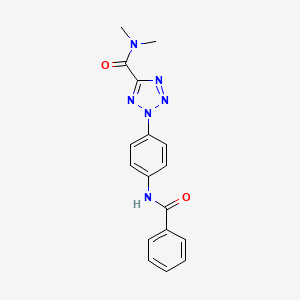
![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)

